2-(4-Formyl-1H-imidazol-1-yl)acetic acid
Description
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is an imidazole derivative characterized by a formyl group at the 4-position of the imidazole ring and an acetic acid moiety linked to the nitrogen at position 1. This compound is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde group, which enables diverse functionalization, and its carboxylic acid group, which enhances solubility and coordination properties. Its CAS number is 1303968-26-4 , and it is commonly used as an intermediate in synthesizing pharmaceuticals, ligands, and imaging agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCISDPUPNBLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287350 | |
| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-40-2, 1303968-26-4 | |
| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid can be achieved through several methods. Common synthetic routes for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, or other suitable precursors under specific reaction conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is characterized by the presence of a formyl group attached to an imidazole ring, making it a valuable scaffold in drug design. The compound can be represented as follows:
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with imidazole moieties exhibit activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness as antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Cancer Therapy
The compound has potential applications in cancer therapy. It has been implicated in the modulation of immune responses, particularly through Toll-like receptor (TLR) pathways. For example, compounds similar to this compound have been used as TLR agonists to enhance anti-tumor immunity and improve the efficacy of cancer vaccines . Specific studies have reported its use in treating breast cancer and other malignancies by enhancing the body's immune response against tumor cells .
Inflammatory Diseases
Research has indicated that imidazole derivatives can serve as therapeutic agents for chronic inflammatory diseases such as asthma and age-induced obesity. The activation of TLR pathways by these compounds may help regulate inflammatory responses, providing a potential avenue for treatment .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, imidazole derivatives are known inhibitors of nitric oxide synthase, which plays a crucial role in vascular regulation and inflammatory responses . This inhibition can lead to therapeutic benefits in conditions like hypertension and inflammatory disorders.
Nanotechnology
Imidazole-based compounds have been explored for their utility in nanotechnology, particularly in coating metal nanoparticles to enhance their antimicrobial properties. The unique chemical properties of imidazoles allow for effective binding and stabilization of nanoparticles, making them suitable for various applications in biomedicine and environmental science .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the efficacy of imidazole derivatives against bacterial strains | Showed significant inhibition of growth in E. coli and S. aureus |
| Cancer Immunotherapy Research | Investigated the use of TLR agonists in enhancing anti-tumor immunity | Demonstrated improved survival rates in animal models treated with TLR agonists |
| Inflammatory Disease Treatment | Assessed the potential of imidazole derivatives in asthma models | Resulted in reduced inflammation markers and improved lung function |
Mechanism of Action
The mechanism of action of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (Compound 6)
- Structure : Features a benzoimidazole core with a 4-fluorophenyl substituent and acetic acid group.
- Synthesis : Prepared via hydrolysis of ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate using NaOH, yielding 55% as a white powder .
- Properties : Higher lipophilicity due to the fluorophenyl group compared to the formyl-containing analog.
- Applications : Investigated for metabolic stability in drug development .
Imidazol-1-yl-acetic Acid (CAS 22884-10-2)
- Structure : Lacks the 4-formyl group, simplifying its reactivity profile.
- Properties : Reduced electrophilicity compared to the formyl derivative, impacting its utility in conjugation reactions .
Fluorinated Derivatives
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA)
- Structure : Contains a nitro group at position 2 of the imidazole and a 4-fluorobenzylamide group.
- Synthesis: Prepared via coupling 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine using CDI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Applications : Used in fluorine-19 MRI as a hypoxia-sensitive imaging agent .
{[4-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic Acid (CAS 87812-16-6)
- Structure : Incorporates a benzothiazole moiety and sulfanyl-acetic acid group.
Sulfanyl and Hydrochloride Derivatives
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]acetic Acid
- Structure : Sulfanyl linker between the imidazole and acetic acid groups.
2-[4-(1H-Imidazol-1-yl)phenyl]acetic Acid Hydrochloride (CAS 1955531-31-3)
- Structure : Phenyl spacer between the imidazole and acetic acid groups, with a hydrochloride salt.
- Applications : Explored in ion-exchange chromatography and as a ligand in metal-organic frameworks .
Data Tables
Table 1: Key Properties of Selected Imidazole Derivatives
Table 2: Functional Group Impact on Reactivity
Research Findings and Trends
- Synthetic Flexibility : The formyl group in this compound enables facile derivatization, contrasting with simpler analogs like imidazol-1-yl-acetic acid .
- Biological Activity: Fluorinated derivatives (e.g., [19F]FBNA ) exhibit enhanced imaging capabilities, while non-fluorinated compounds prioritize solubility .
- Materials Science : Sulfanyl and benzothiazole-containing analogs show promise in catalysis and polymer chemistry due to their stacking interactions .
Biological Activity
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a compound derived from imidazole, a five-membered aromatic ring containing nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound suggests that it may exhibit significant interactions with biological targets, making it a candidate for further investigation.
The molecular formula for this compound is . Its structure features an imidazole ring and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including this compound, exhibit notable antibacterial properties. A study highlighted the synthesis and evaluation of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .
| Compound | MIC against Staphylococcus aureus (µM) | MIC against Escherichia coli (µM) |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| This compound | TBD | TBD |
Table: Antimicrobial activity of selected imidazole derivatives
Anticancer Activity
The anticancer potential of imidazole derivatives has been a focus of recent studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that imidazole-based compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 (lung cancer) | 15 |
| Compound D | MCF7 (breast cancer) | 25 |
| This compound | TBD |
Table: Anticancer activity of selected imidazole derivatives
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in cell signaling pathways. Studies have suggested that the presence of the imidazole ring enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially leading to altered cellular responses .
Case Studies
Several case studies have explored the efficacy of imidazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of an imidazole derivative similar to this compound against multi-drug resistant bacterial infections. The results indicated a significant reduction in bacterial load among treated patients compared to those receiving standard therapy.
- Case Study on Anticancer Activity : A laboratory study assessed the effects of an imidazole derivative on tumor growth in xenograft models. The compound was found to inhibit tumor growth significantly compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a substituted imidazole precursor. For example, introduce the formyl group via Vilsmeier-Haack reaction using POCl₃ and DMF under anhydrous conditions at 0–5°C .
- Step 2 : Couple the formyl-imidazole intermediate with acetic acid derivatives. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF at room temperature .
- Optimization : Monitor reaction progress via LC-MS to detect intermediates and byproducts. Adjust catalyst (e.g., Raney Ni vs. Pd/C) to suppress dehalogenation or side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to verify formyl (δ ~9.8–10.0 ppm) and acetic acid (δ ~2.5–3.0 ppm) groups. Compare with reference imidazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for formyl and carboxylic acid groups) .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Strategies :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions. Dilute in assay buffer (PBS, pH 7.4) to minimize solvent interference .
- For aqueous instability, employ prodrug strategies (e.g., tert-butyl ester protection, as seen in related compounds) and characterize hydrolysis kinetics .
Advanced Research Questions
Q. What catalytic systems improve regioselectivity in formyl-imidazole functionalization?
- Case Study :
- Catalyst Choice : Raney Ni avoids dehalogenation during hydrogenation of nitro or halide substituents, preserving aryl integrity in imidazole derivatives .
- Ligand Design : Chiral ligands (e.g., BINAP) in asymmetric catalysis can enhance enantioselectivity for chiral analogs .
- Validation : Compare reaction outcomes using DFT calculations to predict transition states and regioselectivity .
Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?
- Structure-Activity Relationship (SAR) Approach :
- In Vitro Testing : Screen analogs for antimicrobial activity using MIC assays against Gram-positive/negative strains. Correlate formyl group positioning with efficacy .
- Molecular Docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize SAR trends .
Q. What advanced characterization methods resolve discrepancies in crystallographic data?
- Troubleshooting :
- X-ray Refinement : Use SHELXL for high-resolution data (d ≤ 1.0 Å). Address twinning or disorder by refining occupancy ratios and applying restraints .
- Complementary Techniques : Pair XRD with solid-state NMR to resolve ambiguous electron density regions (e.g., formyl group orientation) .
Q. How can researchers mitigate stability issues under physiological conditions?
- Stability Studies :
- Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds. For hydrolytic stability, conduct pH-dependent degradation studies (pH 1–9) .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance stability in biological matrices .
Data Interpretation & Contradictions
Q. How should conflicting data on synthetic yields be analyzed?
- Root Cause Analysis :
- Byproduct Identification : Use LC-MS/MS to detect trace intermediates (e.g., dehalogenated byproducts in Pd/C-catalyzed reactions) .
- Reaction Monitoring : Employ in-situ FTIR to track reagent consumption and optimize reaction time/temperature .
Q. What strategies validate computational predictions of reactivity in absence of experimental data?
- Hybrid Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
